molecular formula C9H3N3 B079428 Benzene-1,3,5-tricarbonitrile CAS No. 10365-94-3

Benzene-1,3,5-tricarbonitrile

Cat. No. B079428
CAS RN: 10365-94-3
M. Wt: 153.14 g/mol
InChI Key: SGLGUTWNGVJXPP-UHFFFAOYSA-N
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Patent
US04461878

Procedure details

1000 g of 1,3,5-tricyanobenzene (MTN) was charged in an autoclave having a 20 l capacity together with 400 g of Raney nickel-chromium catalyst (atomic ratio Ni:Cr=49:1), 1800 ml of methanol, 4.2 l of m-xylene and 32.6 g of sodium hydroxide. Hydrogen was injected thereinto under an initial pressure of 140 kg/cm2G and reaction was effected at 60°-102° C. to cause absorption of nearly theoretical amount of hydrogen for 31 minutes. The catalyst was filtered off and the solvent was distilled out. Then, distillation under reduced pressure was effected to obtain 874 g of colorless crystal of 1,3,5-tris(aminomethyl)benzene (MTA). The product had a melting point of 49°-51° C. and a boiling point of 136°-139° C./0.4 mmHg.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
reactant
Reaction Step Two
Quantity
32.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
4.2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([C:9]#[N:10])[CH:6]=[C:5]([C:11]#[N:12])[CH:4]=1)#[N:2].CO.[OH-].[Na+].[H][H]>[Cr].[Ni].C1(C)C=CC=C(C)C=1>[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]([CH2:11][NH2:12])[CH:6]=[C:7]([CH2:9][NH2:10])[CH:8]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(#N)C1=CC(=CC(=C1)C#N)C#N
Step Two
Name
Quantity
1800 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
32.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr].[Ni]
Step Six
Name
Quantity
4.2 L
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under an initial pressure of 140 kg/cm2G and reaction
CUSTOM
Type
CUSTOM
Details
was effected at 60°-102° C.
CUSTOM
Type
CUSTOM
Details
absorption of nearly theoretical amount of hydrogen for 31 minutes
Duration
31 min
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out
DISTILLATION
Type
DISTILLATION
Details
Then, distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(=CC(=C1)CN)CN
Measurements
Type Value Analysis
AMOUNT: MASS 874 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.